N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S3/c23-17(12-3-5-14(6-4-12)30(26,27)21-7-1-2-8-21)20-18-19-15(11-29-18)16-9-13(10-28-16)22(24)25/h3-6,9-11H,1-2,7-8H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYXRPKDCKADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
- Introduction of the Nitro Group : The nitrothiophene moiety is synthesized by treating thiophene with a nitrating agent such as nitric acid in the presence of sulfuric acid.
- Sulfonamide Formation : The pyrrolidinylsulfonyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base like pyridine.
These synthetic routes yield a compound characterized by a thiazole ring, nitro group, and sulfonamide functionality, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species (ROS) that may induce oxidative stress in cells, leading to apoptosis or necrosis.
- Enzyme Interaction : The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer properties.
- Cell Membrane Penetration : The sulfonamide group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy against target cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus . In vitro studies demonstrate that modifications in the structure can enhance antibacterial activity significantly.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through ROS generation and enzyme inhibition . For example, a related thiazolidinone was reported to exhibit cytotoxic effects on cancer cell lines at concentrations below 10 µM .
Case Studies
- Antibacterial Efficacy : A study conducted by Carraro Junior et al. assessed the antibacterial activity of various thiazolidinone derivatives, revealing that specific modifications significantly increased efficacy against resistant bacterial strains .
- Cytotoxicity Assessment : Research published in PMC demonstrated that thiazole-based compounds effectively inhibited cell viability in cancer models, correlating structure with activity through MTT assays .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated significant antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains.
In Vitro Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
A study by Desai et al. (2016) highlighted that derivatives similar to this compound showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic signaling, offering therapeutic benefits for conditions such as Alzheimer's disease.
Neuroprotective Activity Assessment
In studies assessing AChE inhibitory activity, the compound yielded an IC50 value of 2.7 µM, indicating strong potential for treating neurodegenerative diseases.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study on Antibacterial Activity
In a preclinical study, derivatives of this compound were tested against various bacterial strains, demonstrating a fourfold increase in potency against MRSA compared to standard antibiotics like vancomycin. This underscores its potential as a valuable addition to the antimicrobial arsenal.
Neuroprotection in Alzheimer's Disease Models
In another study involving animal models of Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission and potentially slowing disease progression.
Preparation Methods
Preparation of 2-Bromo-1-(4-Nitrothiophen-2-yl)Ethan-1-one
The thiazole ring is constructed via cyclocondensation of a bromoacetyl precursor with thiourea. The synthesis begins with bromination of 4-nitrothiophene-2-acetyl derivative:
- Starting material : 4-Nitrothiophene-2-carboxylic acid is converted to its acetyl derivative via Friedel-Crafts acylation.
- Bromination : Reacting the acetylated compound with bromine (Br₂) in acetic acid at 25°C yields 2-bromo-1-(4-nitrothiophen-2-yl)ethan-1-one.
Key reaction :
$$
\text{4-Nitrothiophene-2-acetyl} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2-Bromo-1-(4-nitrothiophen-2-yl)ethan-1-one} \quad
$$
Cyclocondensation with Thiourea
The bromoketone is reacted with thiourea in refluxing ethanol to form the thiazole ring:
- Conditions : Ethanol, 78°C, 4 hours.
- Mechanism : Nucleophilic displacement of bromide by thiourea, followed by cyclization and tautomerization.
Key reaction :
$$
\text{2-Bromo-1-(4-nitrothiophen-2-yl)ethan-1-one} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH}} \text{2-Amino-4-(4-nitrothiophen-2-yl)-1,3-thiazole} \quad
$$
Characterization :
- ¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiophene-H), 7.89 (s, 1H, thiazole-H), 6.95 (s, 2H, NH₂).
- Yield : 78–85%.
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)Benzoyl Chloride
Sulfonylation of 4-Chlorobenzoic Acid
The sulfonyl group is introduced via chlorosulfonation followed by amine substitution:
- Chlorosulfonation : 4-Chlorobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-chlorosulfonylbenzoic acid.
- Amine substitution : Reacting the chlorosulfonyl intermediate with pyrrolidine in dichloromethane (DCM) with triethylamine (TEA) as a base yields 4-(pyrrolidin-1-ylsulfonyl)benzoic acid.
Key reaction :
$$
\text{4-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{C}4\text{H}_8\text{NH} \xrightarrow{\text{TEA, DCM}} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid} \quad
$$
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂):
Characterization :
Amide Coupling
Reaction of Thiazole-Amine with Benzoyl Chloride
The final step involves coupling the thiazole-amine with the sulfonylated benzoyl chloride:
- Conditions : Anhydrous DCM, TEA (2 eq.), 0°C → room temperature, 12 hours.
- Workup : Precipitation with ice-water, purification via recrystallization (ethanol/water).
Key reaction :
$$
\text{2-Amino-thiazole} + \text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride} \xrightarrow{\text{TEA}} \text{N-(4-(4-Nitrothiophen-2-yl)Thiazol-2-yl)-4-(Pyrrolidin-1-ylsulfonyl)Benzamide} \quad
$$
Characterization :
- ¹H-NMR (DMSO-d₆) : δ 8.62 (s, 1H, thiophene-H), 8.15 (d, J=8.4 Hz, 2H, benzamide-H), 7.92 (d, J=8.4 Hz, 2H, benzamide-H), 7.45 (s, 1H, thiazole-H), 3.12–3.08 (m, 4H, pyrrolidine-H).
- LC-MS (ESI+) : m/z 503.2 [M+H]⁺.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent describing melt-extruded solid dispersions suggests that microwave-assisted coupling could enhance yield (90–92%) by reducing reaction time to 30 minutes.
One-Pot Thiazole Formation
Combining bromoketone synthesis and cyclocondensation in a single pot using acetone as solvent achieves 80% yield.
Analytical Data Summary
| Parameter | Value | Source |
|---|---|---|
| Thiazole intermediate yield | 78–85% | |
| Sulfonylation yield | 70–75% | |
| Final product purity (HPLC) | >98% | |
| Melting point | 214–216°C |
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
